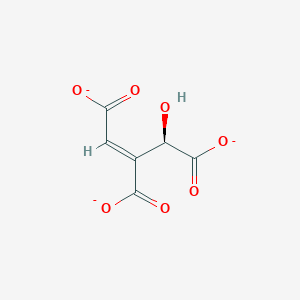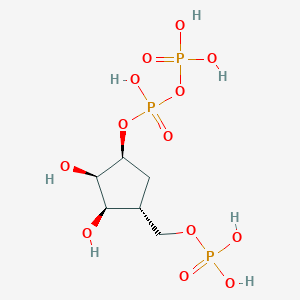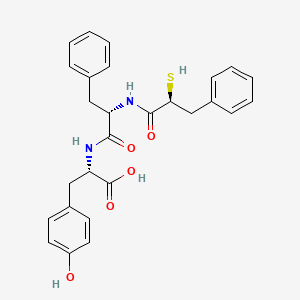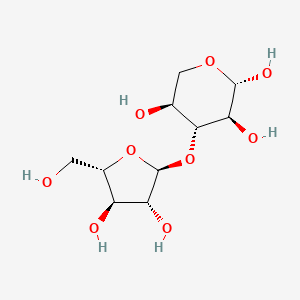
Ara-alpha(1,3)-xyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ara-alpha(1,3)-xyl is a complex carbohydrate compound that consists of arabinose and xylose units linked through alpha(1,3) glycosidic bonds. This compound is a type of polysaccharide that is often found in plant cell walls and has various biological and industrial applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ara-alpha(1,3)-xyl typically involves the enzymatic or chemical polymerization of arabinose and xylose monomers. Enzymatic synthesis is often preferred due to its specificity and efficiency. Enzymes such as glycosyltransferases catalyze the formation of the alpha(1,3) glycosidic bonds under mild conditions, typically in aqueous solutions at neutral pH and moderate temperatures.
Industrial Production Methods: Industrial production of this compound can be achieved through microbial fermentation processes. Specific strains of bacteria or fungi that produce the necessary enzymes are cultured in bioreactors. The fermentation process is optimized to maximize the yield of the desired polysaccharide. After fermentation, the polysaccharide is extracted and purified using techniques such as precipitation, filtration, and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: Ara-alpha(1,3)-xyl can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the sugar units can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl groups in the sugar units can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as acetyl or methyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as periodic acid or bromine water can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride can be used under basic conditions.
Substitution: Acetylation can be performed using acetic anhydride in the presence of a catalyst like pyridine.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Acetylated or methylated derivatives.
Aplicaciones Científicas De Investigación
Ara-alpha(1,3)-xyl has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the properties and behavior of polysaccharides.
Biology: It is used to investigate the role of polysaccharides in plant cell wall structure and function.
Industry: It is used in the production of biodegradable materials and as a thickening agent in food and cosmetic products.
Mecanismo De Acción
The mechanism by which Ara-alpha(1,3)-xyl exerts its effects is primarily through its interaction with other biomolecules. The polysaccharide can form hydrogen bonds and other non-covalent interactions with proteins, lipids, and other carbohydrates. These interactions can influence the structural integrity and functionality of cell walls, as well as modulate the activity of enzymes and other proteins.
Comparación Con Compuestos Similares
Beta(1,3)-glucan: A polysaccharide with beta(1,3) glycosidic bonds, commonly found in fungal cell walls.
Alpha(1,4)-glucan: A polysaccharide with alpha(1,4) glycosidic bonds, such as starch.
Xylan: A polysaccharide composed of xylose units linked by beta(1,4) glycosidic bonds.
Comparison: Ara-alpha(1,3)-xyl is unique due to its specific alpha(1,3) linkage, which imparts different structural and functional properties compared to other polysaccharides. For example, beta(1,3)-glucan has a different three-dimensional structure and biological activity, while alpha(1,4)-glucan and xylan have different solubility and mechanical properties.
Propiedades
Fórmula molecular |
C10H18O9 |
|---|---|
Peso molecular |
282.24 g/mol |
Nombre IUPAC |
(2S,3S,4R,5S)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxyoxane-2,3,5-triol |
InChI |
InChI=1S/C10H18O9/c11-1-4-5(13)6(14)10(18-4)19-8-3(12)2-17-9(16)7(8)15/h3-16H,1-2H2/t3-,4-,5-,6+,7-,8+,9-,10-/m0/s1 |
Clave InChI |
XAQWBYJKZNCZPL-BAUARHHTSA-N |
SMILES isomérico |
C1[C@@H]([C@H]([C@@H]([C@H](O1)O)O)O[C@H]2[C@@H]([C@H]([C@@H](O2)CO)O)O)O |
SMILES canónico |
C1C(C(C(C(O1)O)O)OC2C(C(C(O2)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxyoxane-2,3,5-triol](/img/structure/B10776975.png)
![(2R,8S)-8-benzyl-2-hydroperoxy-6-(4-hydroxyphenyl)-2-(naphthalen-2-ylmethyl)-7,8-dihydroimidazo[1,2-a]pyrazin-3-one](/img/structure/B10776979.png)
![5-[2-Acetylamino-2-(1-biphenyl-4-ylmethyl-2-oxo-azepan-3-ylcarbamoyl)-ethyl]-2-carboxymethyl-benzoic acid](/img/structure/B10776986.png)
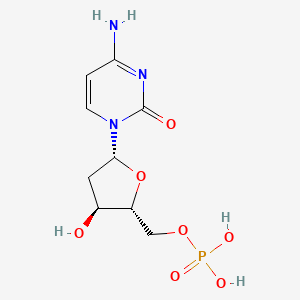
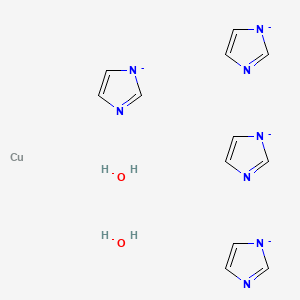
![(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[(2R)-1-hydroxy-3-(4-nitrophenoxy)propan-2-yl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B10777008.png)
![Adenosine-5'-[beta, gamma-methylene]tetraphosphate](/img/structure/B10777013.png)
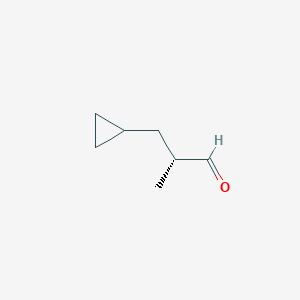
![[2,3,4-Trihydroxy-4-(hydroxyamino)butyl] dihydrogen phosphate](/img/structure/B10777036.png)
![(3R,4R,5R,6S)-2-[[4-[(S)-hydroxy(methoxy)methyl]phenyl]methyl]-7-[[4-(hydroxymethyl)phenyl]methyl]-1,1-dioxo-3,6-bis(phenoxymethyl)-1,2,7-thiadiazepane-4,5-diol](/img/structure/B10777043.png)
